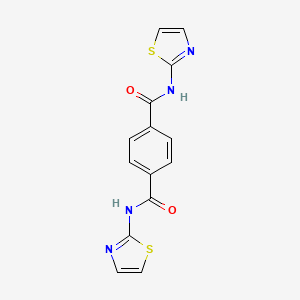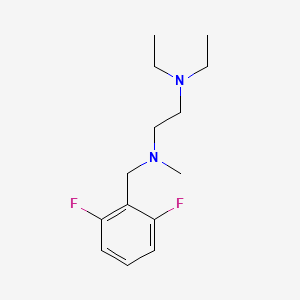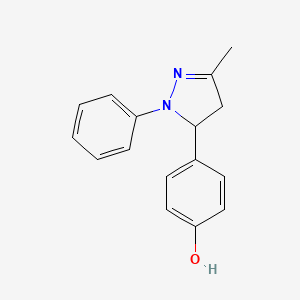![molecular formula C21H25FN2O4S B5012287 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamide](/img/structure/B5012287.png)
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamide is a chemical compound that has been studied for its potential therapeutic applications. This compound is commonly referred to as CFTRinh-172, and it is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
Aplicaciones Científicas De Investigación
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 has been studied for its potential therapeutic applications in the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs. 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 has been shown to increase the function of 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamide protein, which is defective in CF patients. 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 has also been studied for its potential use in the treatment of other diseases, such as secretory diarrhea and polycystic kidney disease.
Mecanismo De Acción
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 is a selective inhibitor of the 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamide protein. The this compound protein is a chloride ion channel that is responsible for regulating the movement of chloride ions in and out of cells. In CF patients, the this compound protein is defective, which leads to a buildup of mucus in the lungs and other organs. 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 has been shown to increase the function of the this compound protein by binding to a specific site on the protein and stabilizing its open state.
Biochemical and Physiological Effects:
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 has been shown to increase the function of the this compound protein in vitro and in vivo. In vitro studies have shown that 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 increases the chloride ion transport in this compound-expressing cells. In vivo studies have shown that 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 increases the function of the this compound protein in the lungs of CF patients. 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 has also been shown to reduce the secretion of fluid in the intestine, which makes it a potential treatment for secretory diarrhea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 has several advantages for lab experiments. It is a selective inhibitor of the 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamide protein, which makes it a useful tool for studying the function of this protein. 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 is also relatively stable and has a long half-life, which makes it easier to work with in lab experiments. However, 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some labs. 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 also has some off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 has several potential future directions for research. One direction is the development of more potent and selective inhibitors of the 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamide protein. Another direction is the investigation of the use of 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 in combination with other drugs for the treatment of CF and other diseases. 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 may also be used as a tool for studying the function of the this compound protein in other cell types and tissues. Finally, 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 may be used as a starting point for the development of other drugs that target ion channels.
Métodos De Síntesis
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The synthesis method is complex and requires the use of specialized equipment and techniques. The first step in the synthesis process is the reaction of 3-fluoroaniline with 2-chloroacetyl chloride to produce 3-fluoro-N-(2-chloroacetyl)aniline. This compound is then reacted with 2-(4-methylphenoxy)benzenesulfonyl chloride to produce 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamide.
Propiedades
IUPAC Name |
2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-15-12-19(29(26,27)24-17-7-3-2-4-8-17)10-11-20(15)28-14-21(25)23-18-9-5-6-16(22)13-18/h5-6,9-13,17,24H,2-4,7-8,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTWBOIZKIGMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5012207.png)



![methyl 4-{5-[(1R*,3s,6r,8S*)-4-azatricyclo[4.3.1.1~3,8~]undec-4-ylmethyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5012253.png)


![5-[4-(2-pyridinylmethoxy)-1-piperidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5012272.png)
![1-[3-amino-4-(2-furyl)-6-methyl-2-(3-nitrobenzoyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone](/img/structure/B5012283.png)

![N-[3-(2-furyl)phenyl]-1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinecarboxamide](/img/structure/B5012302.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B5012310.png)
![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]quinolinium bromide](/img/structure/B5012318.png)